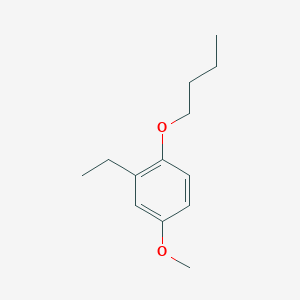
1-Butoxy-2-ethyl-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-2-ethyl-4-methoxybenzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with butoxy, ethyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-2-ethyl-4-methoxybenzene typically involves the alkylation of 4-methoxyphenol with 1-bromo-2-ethylbutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced separation techniques are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxy-2-ethyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions are typical for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alkylated or hydrogenated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Butoxy-2-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-butoxy-2-ethyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The butoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethyl group can influence the compound’s hydrophobicity. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
- 1-Butoxy-4-methoxybenzene
- 2-Butoxy-4-methoxybenzene
- 1-Ethoxy-2-ethyl-4-methoxybenzene
Comparison: 1-Butoxy-2-ethyl-4-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications.
Propriétés
Numéro CAS |
378787-51-0 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-butoxy-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-4-6-9-15-13-8-7-12(14-3)10-11(13)5-2/h7-8,10H,4-6,9H2,1-3H3 |
Clé InChI |
JRXSVKUUFFKVAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)

![N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13943735.png)
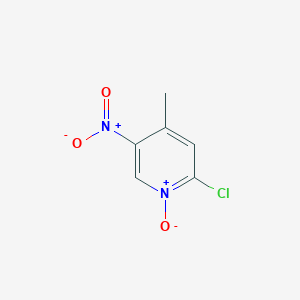
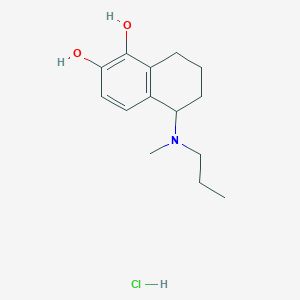
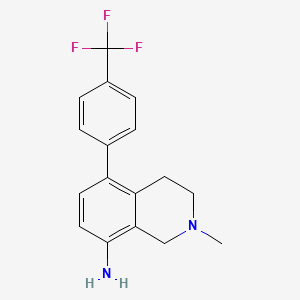
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
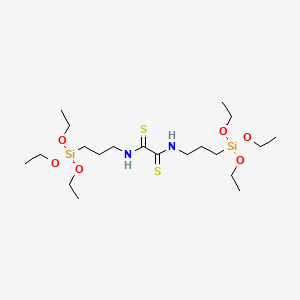
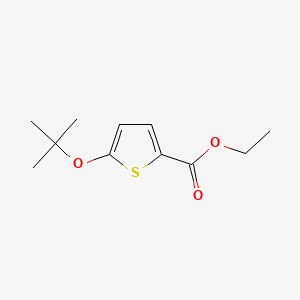

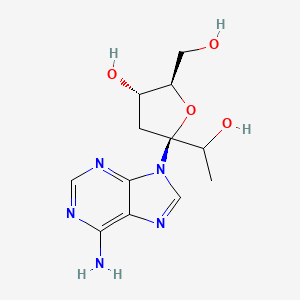
![2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943806.png)

